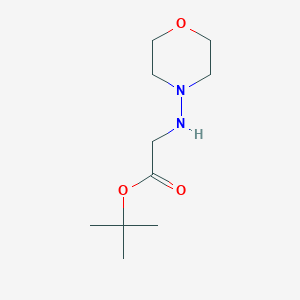

N-(morpholino)glycine t-butyl ester

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H20N2O3 |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

tert-butyl 2-(morpholin-4-ylamino)acetate |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)8-11-12-4-6-14-7-5-12/h11H,4-8H2,1-3H3 |

InChI Key |

RNPVXKYAXHZPQL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CNN1CCOCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Morpholino Glycine T Butyl Ester

Established Synthetic Pathways for Glycine (B1666218) t-Butyl Ester Precursors

The synthesis of N-(morpholino)glycine t-butyl ester is fundamentally reliant on the availability of its core components, primarily glycine t-butyl ester. The preparation of this precursor is a well-documented area of organic synthesis, with several reliable methods for its formation.

Formation of the t-Butyl Ester Moiety

The introduction of the t-butyl ester group is a critical step, prized for its role as a protecting group for the carboxylic acid functionality of glycine. This group is stable under many reaction conditions but can be readily removed with acid when desired. orgsyn.org Several methods have been developed for this esterification.

One common industrial-scale method involves the acid-catalyzed reaction of glycine with tert-butyl acetate (B1210297). In a typical procedure, perchloric acid is added slowly to a suspension of glycine in tert-butyl acetate. The reaction proceeds over 48-72 hours at controlled temperatures (e.g., 0-10 °C). google.com Another established route is the acid-catalyzed addition of isobutene to an N-protected glycine, such as N-benzyloxycarbonylglycine. The subsequent removal of the N-protecting group by catalytic hydrogenolysis yields the desired glycine t-butyl ester. orgsyn.org

A laboratory-scale synthesis involves the reaction of t-butyl chloroacetate (B1199739) with sodium azide (B81097) to form t-butyl azidoacetate. This intermediate is then reduced to glycine t-butyl ester. This method is considered superior to using the bromo-derivative of acetate as the chloro-compound is cheaper and less lachrymatory. orgsyn.org

Table 1: Comparison of Methods for t-Butyl Ester Formation

| Method | Key Reagents | Typical Conditions | Advantages | Reference |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | Glycine, tert-Butyl Acetate, Perchloric Acid | 0-20°C, 48-72 hours | Suitable for large-scale industrial production. | google.com |

| Isobutene Addition | N-Benzyloxycarbonylglycine, Isobutene, Acid Catalyst | Acid-catalyzed addition followed by hydrogenolysis. | A general method applicable to various amino acids. | orgsyn.org |

| From t-Butyl Chloroacetate | t-Butyl Chloroacetate, Sodium Azide, Pd/C Catalyst | Formation of azide followed by hydrogenation. | Avoids cumbersome procedures associated with isobutene. | orgsyn.org |

Synthesis of Unprotected Glycine t-Butyl Ester

The direct synthesis of unprotected glycine t-butyl ester is often accomplished as the final step of the esterification process. For instance, following the acid-catalyzed reaction with tert-butyl acetate, a workup procedure involving pH adjustment and extraction yields the free base of glycine t-butyl ester as a colorless oil. google.comresearchgate.net

In the method starting from t-butyl azidoacetate, the azide is reduced via catalytic hydrogenation. A solution of t-butyl azidoacetate in methanol (B129727) with a 5% palladium-on-charcoal catalyst is subjected to a hydrogen atmosphere for several hours. orgsyn.org Following the reduction, the product is often isolated as a phosphite (B83602) salt by adding phosphorous acid, which facilitates purification. The free base, glycine t-butyl ester, is then liberated by treating the salt with a strong base like sodium hydroxide (B78521) and extracting it into an organic solvent. orgsyn.org The final product is typically purified by distillation under reduced pressure. orgsyn.org

Strategies for N-Functionalization with Morpholine (B109124) Moieties

Once glycine t-butyl ester is obtained, the next critical stage is the introduction of the morpholine ring onto the nitrogen atom of the glycine backbone. This can be achieved through several distinct synthetic strategies.

Direct N-Alkylation of Glycine t-Butyl Ester with Morpholine-Containing Electrophiles

Direct N-alkylation is a straightforward approach for forming the C-N bond between the glycine nitrogen and the morpholine moiety. This method involves reacting glycine t-butyl ester with an electrophile containing a morpholine ring and a suitable leaving group, such as 4-(2-chloroethyl)morpholine (B1582488) or 4-(2-bromoethyl)morpholine.

To prevent undesired side reactions, such as the formation of di-alkylated products, the primary amine of glycine t-butyl ester is often first converted into an imine, typically a benzophenone (B1666685) Schiff base (N-(diphenylmethylene)glycine t-butyl ester). researchgate.net This protected glycine derivative can then be alkylated under phase-transfer catalysis (PTC) conditions. The reaction is typically carried out using a solid base like potassium hydroxide in a nonpolar solvent like toluene, with a phase-transfer catalyst promoting the reaction between the base and the substrate. researchgate.net After successful alkylation, the imine protecting group is readily hydrolyzed under mild acidic conditions to reveal the secondary amine of the desired this compound. The use of the t-butyl ester is often favored over the ethyl ester in these alkylations as it can lead to better stereoselectivity in asymmetric syntheses. nih.gov

Reductive Amination Approaches Utilizing Morpholine and Glyoxylic Acid Derivatives

Reductive amination offers an alternative pathway to the target molecule. This strategy involves the reaction of morpholine with a carbonyl compound, specifically a derivative of glyoxylic acid, in the presence of a reducing agent. The initial reaction between the secondary amine (morpholine) and the aldehyde (glyoxylic acid) forms a transient iminium ion intermediate. This intermediate is then immediately reduced in situ to form the N-C bond, yielding the N-(morpholino)glycine backbone.

The synthesis of N-substituted morpholine nucleoside derivatives has been successfully achieved using reductive amination of in situ generated dialdehydes with various alkylamines. This principle can be extended to the synthesis of N-(morpholino)glycine. Glyoxylic acid itself has been used in reductive amination with ammonia (B1221849) to produce glycine, demonstrating the viability of this precursor. For the synthesis of the target ester, glyoxylic acid t-butyl ester would be the ideal carbonyl partner to react with morpholine. A mild reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is typically employed to selectively reduce the iminium ion without affecting the ester or other functional groups.

Advanced Cross-Coupling Methodologies for N-Arylation or N-Alkylation

Modern organometallic chemistry provides powerful tools for C-N bond formation through cross-coupling reactions. Palladium-catalyzed N-arylation (Buchwald-Hartwig amination) is a prominent example. While often used for creating N-aryl bonds, its principles can be adapted for N-alkylation.

A general method for the N-arylation of amino acid esters using aryl triflates has been developed, which highlights the utility of palladium catalysis in this context. google.com These reactions are prized for their mild conditions, which help to minimize the racemization of the chiral center in amino acids. google.com The key to success often lies in the choice of ligand. For instance, specialized phosphine (B1218219) ligands like t-BuBrettPhos are used in conjunction with a palladium precatalyst and a mild base to couple amino acid esters with aryl or vinyl triflates. google.com While direct N-alkylation with a morpholine-containing alkyl halide is more common, a cross-coupling approach could theoretically be employed, for example, by coupling glycine t-butyl ester with a suitably functionalized morpholine derivative (e.g., a morpholinyl triflate or halide), although this is less conventional for this specific target. These palladium-catalyzed methods have proven effective for coupling various amino acid esters, including t-butyl esters, with a range of electrophiles.

Table 2: Summary of N-Functionalization Strategies

| Strategy | Key Reactants | Common Conditions | Key Features | Reference |

|---|---|---|---|---|

| Direct N-Alkylation | Glycine t-butyl ester (or imine), Morpholine-electrophile | Base (e.g., KOH, NaH), Phase-Transfer Catalyst | Straightforward, often requires protection of the amine. | researchgate.net |

| Reductive Amination | Morpholine, Glyoxylic acid t-butyl ester | Mild reducing agent (e.g., NaBH(OAc)₃) | Forms the C-N bond via an iminium intermediate. | |

| Cross-Coupling | Glycine t-butyl ester, Morpholine-triflate/halide | Palladium catalyst, Phosphine ligand, Mild base | Advanced method, mild conditions, high functional group tolerance. | google.com |

Optimization of Reaction Parameters and Conditions for Enhanced Yield and Selectivity

The synthesis of N-substituted amino acid esters, such as this compound, is a critical process in organic chemistry, often requiring careful optimization of reaction parameters to achieve high yield and selectivity. The direct N-alkylation of amino acid esters can be challenging due to the potential for side reactions, such as esterification or dialkylation, and the limited solubility of zwitterionic amino acid precursors in many organic solvents. nih.gov The choice of solvent, temperature, catalyst, and base are all crucial factors that must be systematically investigated to develop an efficient synthetic protocol.

Key parameters for optimization in the synthesis of N-substituted glycine esters include:

Solvent: The solvent plays a pivotal role, influencing both reactant solubility and reaction kinetics. For N-alkylation reactions, polar aprotic solvents like dimethylformamide (DMF) or trifluoromethylated alcohols (e.g., CF3CH2OH) are often effective. nih.govrsc.org The dielectric constant of the solvent has been noted as a key factor for successful catalyst-free N-alkylation. researchgate.net Studies on analogous reactions, such as the alkylation of polymer-supported glycine-imine tert-butyl ester, have specifically highlighted the significant impact of the solvent on enantioselectivity in asymmetric syntheses. elsevierpure.com

Temperature: Reaction temperature directly affects the rate of reaction. While higher temperatures can accelerate the desired N-alkylation, they can also promote undesirable side reactions like transesterification or racemization of chiral centers. researchgate.netnih.gov Optimization often involves finding a balance where the reaction proceeds at a reasonable rate without significant degradation of product or loss of stereochemical integrity. For example, in the direct N-alkylation of phenylalanine pentyl ester, adjusting the temperature from 120 °C to 100 °C was found to improve selectivity. nih.gov

Catalyst: In many cases, a catalyst is employed to enhance the reaction rate. For N-alkylation of amino acids or their esters with alcohols, ruthenium or iron-based homogeneous catalysts have been used effectively in base-free conditions, which is advantageous for preventing racemization. nih.govnih.gov For reactions involving alkyl halides, phase-transfer catalysts (PTCs) are particularly useful, especially in biphasic systems, to facilitate the interaction between the reactants. acs.orgresearchgate.net The addition of specific ionic liquids has also been shown to enhance reactivity in some PTC systems. researchgate.net

Base/Additives: When a base is required, its strength and stoichiometry must be carefully controlled. Strong bases can lead to racemization of the acidic α-proton of the glycine ester. nih.gov In some protocols, solid bases like sodium hydroxide are used. rsc.org In other systems, additives can be crucial for success. For instance, the use of diphenylphosphate as an additive was found to be critical for improving both reactivity and selectivity in the Ru-catalyzed N-alkylation of amino acid esters with alcohols. nih.gov

The following interactive table illustrates how varying reaction conditions can influence the outcome of N-alkylation reactions analogous to the synthesis of this compound.

Data adapted from analogous N-alkylation reactions for illustrative purposes. nih.govnih.gov

Development of Asymmetric Synthetic Routes for Enantiopure Forms (e.g., analogous to enantioselective alkylation of glycine Schiff bases)

The development of asymmetric routes to produce enantiomerically pure this compound is of significant interest, particularly for applications in pharmaceuticals and medicinal chemistry. A powerful and well-established strategy for the asymmetric synthesis of α-amino acids involves the alkylation of a prochiral glycine Schiff base. rsc.orgnih.gov This approach utilizes a chiral environment to direct an incoming electrophile to one of the two faces of the glycine enolate, thereby inducing stereoselectivity.

Two primary methods have been developed based on this principle:

Chiral Phase-Transfer Catalysis (PTC): This method involves the alkylation of a Schiff base of glycine t-butyl ester, typically N-(diphenylmethylene)glycine t-butyl ester, under biphasic conditions. acs.orgaustinpublishinggroup.comresearchgate.net A chiral quaternary ammonium (B1175870) salt, often derived from Cinchona alkaloids, acts as the phase-transfer catalyst. acs.orgaustinpublishinggroup.combuchler-gmbh.com The catalyst forms a chiral ion pair with the glycine enolate, shielding one face and leaving the other accessible for alkylation. acs.org The choice of the Cinchona alkaloid (e.g., cinchonine (B1669041) vs. cinchonidine (B190817) derivatives) can determine the resulting enantiomer of the product, making the synthesis of both (R) and (S) forms possible. acs.orgbuchler-gmbh.com Catalyst design is crucial, with modifications to the alkaloid structure, such as the introduction of bulky groups like anthracenylmethyl, leading to improved enantioselectivity. acs.org Recent advances have produced catalysts that are effective at very low loadings (0.1 mol%) and can be recycled multiple times. acs.orgnih.gov

Alkylation of Chiral Metal Complexes: This approach utilizes a chiral ligand to create a stereochemically defined metal complex. Nickel(II) complexes of Schiff bases derived from glycine and a chiral tridentate ligand (often derived from (S)-proline) have proven to be exceptionally versatile. rsc.orgnih.govnih.gov In this system, the glycine is chelated to the Ni(II) center along with the chiral ligand, forming a rigid, planar complex. rsc.orgnih.gov This structure effectively blocks one face of the glycine, forcing the alkylating agent to approach from the less sterically hindered side, resulting in high diastereoselectivity. rsc.orgnih.gov After the alkylation step, the desired α-amino acid is liberated by acidic hydrolysis, and the chiral auxiliary can often be recovered. rsc.org This method is known for its reliability and the high stereochemical control it offers. nih.govnih.gov

The following interactive table summarizes representative results for the asymmetric benzylation of a glycine imine using different chiral phase-transfer catalysts, a process analogous to what would be required for the asymmetric synthesis of this compound.

Data adapted from analogous asymmetric alkylation reactions for illustrative purposes. acs.orgaustinpublishinggroup.comacs.org

Compound Index

Chemical Reactivity and Mechanistic Investigations of N Morpholino Glycine T Butyl Ester

Mechanisms of t-Butyl Ester Cleavage and Deprotection

The t-butyl ester group is a commonly employed protecting group for carboxylic acids due to its stability under many conditions and its susceptibility to cleavage under specific acidic conditions. orgsyn.org

Acid-Catalyzed Hydrolysis and Related Side Reactions

The primary mechanism for the cleavage of the t-butyl ester in N-(morpholino)glycine t-butyl ester is acid-catalyzed hydrolysis. This reaction is typically initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. The elimination of tert-butanol, which readily forms a stable tert-butyl cation, drives the reaction forward, yielding the corresponding carboxylic acid. stackexchange.com The tert-butyl cation can then be quenched by a nucleophile or undergo elimination to form isobutylene. stackexchange.comresearchgate.net

| Acid Catalyst | Typical Conditions | Primary Product | Key Byproducts/Intermediates |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (B109758) (DCM) solvent, room temperature | N-(morpholino)glycine | tert-butyl cation, isobutylene |

| Hydrochloric Acid (HCl) | Aqueous solution or in an organic solvent | N-(morpholino)glycine hydrochloride | tert-butyl cation, isobutylene |

Exploration of Selective Deprotection Strategies

Selective deprotection of the t-butyl ester in the presence of other acid-labile protecting groups is a significant challenge in organic synthesis. In the context of this compound, the morpholine (B109124) moiety itself is relatively stable to acid, but if other more sensitive groups were present in a more complex derivative, selective cleavage would be crucial.

Research into selective deprotection methods has explored the use of various Lewis acids. For instance, zinc bromide (ZnBr₂) in dichloromethane (DCM) has been investigated for the selective cleavage of t-butyl esters. researchgate.netscite.ai However, studies have shown that conditions that cleave the t-butyl ester can sometimes also affect other acid-sensitive groups, such as the N-Boc (tert-butoxycarbonyl) protecting group. researchgate.net One study revisiting the use of ZnBr₂ in DCM for the deprotection of N-(Boc)glycine tert-butyl ester found that both the N-Boc group and the t-butyl ester were cleaved. researchgate.net

Another approach involves the use of cerium(III) chloride (CeCl₃·7H₂O) in combination with sodium iodide (NaI) in refluxing acetonitrile. researchgate.netorganic-chemistry.org This system has been shown to selectively cleave t-butyl esters in the presence of N-Boc groups, reversing the typical selectivity observed under standard acidic conditions. organic-chemistry.org The proposed mechanism involves the generation of a cerium complex that facilitates the cleavage. organic-chemistry.org

| Reagent System | Conditions | Selectivity Outcome | Reference |

|---|---|---|---|

| ZnBr₂ in DCM | Room temperature | Can lead to non-selective deprotection of both t-butyl ester and N-Boc groups. | researchgate.net |

| CeCl₃·7H₂O / NaI | Refluxing acetonitrile | Reported to selectively cleave t-butyl esters in the presence of N-Boc groups. | researchgate.netorganic-chemistry.org |

Reactivity Profile of the Morpholine Amine Functionality

The morpholine ring contains a secondary amine, which imparts basic and nucleophilic properties to the molecule. wikipedia.org

Nucleophilic Character and Quaternization Reactions

The nitrogen atom in the morpholine ring possesses a lone pair of electrons, making it a nucleophile. wikipedia.org Its nucleophilicity is somewhat attenuated by the electron-withdrawing effect of the adjacent oxygen atom. wikipedia.org Nevertheless, it can participate in various nucleophilic reactions.

One such reaction is quaternization, where the nitrogen atom attacks an electrophile, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism. The rate of quaternization would be influenced by the nature of the alkylating agent and the reaction conditions.

Participation in Intramolecular Cyclizations or Rearrangements

The morpholine nitrogen can potentially participate in intramolecular reactions if a suitable electrophilic center is present elsewhere in the molecule. For instance, derivatives of N-aryl glycines have been shown to undergo intermolecular cyclization to form 1,4-diarylpiperazine-2,5-diones, which can then be cleaved to yield the N-aryl glycine (B1666218). nih.gov While this is an intermolecular example, it highlights the potential for the amine and glycine moieties to react.

Intramolecular cyclization of this compound itself is less likely without prior modification to introduce a reactive electrophilic site. However, in derivatives where the side chain is functionalized, the morpholine nitrogen could act as an internal nucleophile. For example, if a side chain contained a leaving group in a sterically favorable position, an intramolecular cyclization could occur.

Studies on the Alpha-Carbon Reactivity of the Glycine Moiety

The alpha-carbon of the glycine moiety, being adjacent to the carbonyl group of the ester, possesses a degree of acidity and can be a site for various chemical transformations. msu.eduutdallas.edu

The protons on the alpha-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. Deprotonation of the alpha-carbon by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), would generate an enolate. utdallas.edu This enolate is a potent nucleophile and can react with various electrophiles. msu.edu

Reactions involving the alpha-carbon enolate include:

Alkylation: The enolate can be alkylated by reacting with alkyl halides. This is a fundamental carbon-carbon bond-forming reaction. acs.org

Aldol-type reactions: The enolate can add to aldehydes or ketones in an aldol (B89426) addition reaction, forming a β-hydroxy ester. youtube.comyoutube.com

Michael additions: The enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds. acs.org

The stereochemical outcome of these reactions can often be controlled by using chiral auxiliaries or catalysts. For instance, the alkylation of glycine imine esters has been achieved with high enantioselectivity using chiral phase-transfer catalysts. nih.govresearchgate.net

Investigations into Enolate Formation and Subsequent Electrophilic Additions

There is a lack of specific studies in the scientific literature that investigate the enolate formation of this compound and its subsequent reactions with electrophiles. The formation of an enolate from this substrate would theoretically involve the deprotonation of the α-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). The presence of the morpholino group, a tertiary amine, could potentially influence the acidity of the α-proton and the stability and reactivity of the resulting enolate through both inductive and steric effects.

In analogous systems involving other N-substituted glycine esters, enolates are readily formed and participate in various electrophilic additions, including alkylations, aldol reactions, and Michael additions. masterorganicchemistry.comnih.govyoutube.combeilstein-journals.org The success and regioselectivity of these reactions are often dependent on the nature of the N-substituent, the electrophile, the base used, and the reaction conditions. For instance, the use of bulky N-substituents can influence the stereochemical outcome of the reaction. However, without specific research on this compound, it is not possible to provide concrete examples or data tables detailing its performance in such transformations.

Stereochemical Integrity and Racemization Pathways during Transformations

Similarly, there is no specific research available detailing the stereochemical integrity and potential racemization pathways for this compound during chemical transformations. For chiral α-amino acid derivatives, the maintenance of stereochemical purity at the α-carbon during reactions involving enolate intermediates is a critical concern. Racemization can occur if the planar enolate intermediate is protonated non-stereoselectively.

Studies on other glycine ester derivatives, such as those with N-diphenylmethylene or N-Boc protecting groups, have explored various strategies to control stereochemistry. These include the use of chiral phase-transfer catalysts, chiral auxiliaries on the ester or nitrogen, and the formation of metal-chelated enolates to create a more rigid and sterically defined reactive intermediate. nih.govacs.orgresearchgate.net These approaches aim to direct the approach of the electrophile to one face of the enolate, thereby favoring the formation of one stereoisomer. The Heathcock model is often invoked to predict the stereochemical outcome of aldol and Michael additions of ester enolates. However, the specific influence of the N-morpholino group on the stereochemical course of such reactions has not been documented. Therefore, no data on diastereomeric or enantiomeric excesses for reactions of this compound can be presented.

Applications As a Synthetic Building Block and Reagent in Organic Synthesis

Utilization in Peptide and Peptidomimetic Synthesis

The compound is a key player in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often possess enhanced properties such as increased stability and bioavailability.

In the intricate process of peptide synthesis, protecting groups are essential to prevent unwanted side reactions. biosynth.com The t-butyl ester moiety of N-(morpholino)glycine t-butyl ester serves as a robust protecting group for the carboxylic acid functionality. orgsyn.org Carboxyl groups are commonly protected as esters to shield them from reacting during the formation of amide bonds. libretexts.org

The t-butyl group is particularly advantageous in modern peptide synthesis strategies, most notably in the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS). biosynth.com Its key feature is its stability under the basic conditions required to remove the N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group (typically a solution of piperidine). biosynth.comontosight.ai However, the t-butyl ester can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), at the final stage of synthesis to deprotect the C-terminus or side-chain carboxyl groups. libretexts.orgontosight.ai This orthogonality—the ability to remove one type of protecting group without affecting another—is fundamental to the successful construction of complex peptide chains. biosynth.com

| Protecting Group Strategy | N-Terminal Protection | Side-Chain/C-Terminal Protection | Deprotection Conditions |

| Fmoc/tBu | Fmoc (Base-labile) | tBu (Acid-labile) | Fmoc: Piperidine (Base) |

| tBu : Trifluoroacetic Acid (Acid) | |||

| Boc/Bn | Boc (Acid-labile) | Bn (Hydrogenolysis) | Boc: Mild Acid (e.g., TFA) |

| Bn: H₂/Pd-C |

This compound is an important monomer for the synthesis of N-substituted glycine (B1666218) oligomers, also known as peptoids. nih.govpsu.edu Peptoids are a class of peptide mimics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov This structural modification results in an achiral, flexible backbone that is resistant to proteolytic degradation, a major limitation of natural peptides as therapeutic agents. nih.govpsu.edu

The "submonomer" method is a common approach for synthesizing peptoid oligomers on a solid support. researchgate.net This process involves a two-step cycle: acylation with a haloacetic acid followed by nucleophilic displacement of the halide with a primary amine. In this context, morpholine (B109124) can be used as the amine to introduce the N-morpholino glycine residue.

Specifically, oligomers composed of morpholinoglycine units (MorGly) have been synthesized and studied as potential antisense oligonucleotide mimics. nih.govresearchgate.net These MorGly oligomers, which can be protonated at physiological pH, show promise for binding to RNA and have been synthesized efficiently using solid-phase methods. nih.gov The ability to readily incorporate the N-morpholino glycine unit allows for the creation of polymers with unique structural and biological properties. nih.gov

Precursor for Complex Heterocyclic Structures and Bioisosteres

The structure of this compound makes it an ideal starting material for the synthesis of more complex heterocyclic molecules and bioisosteres, which are compounds designed to mimic the properties of other molecules in biological systems.

N-substituted glycine derivatives are valuable precursors for creating cyclic structures. For instance, intramolecular cyclization of an N-substituted glycine ester can lead to the formation of various heterocyclic rings. While specific examples starting directly from this compound are not extensively documented, established synthetic routes for similar molecules suggest its potential. For example, the cyclization of N-acyl-N-alkylglycines is a known method for preparing 2,5-disubstituted piperazine-2,5-diones (cyclic dipeptides). A similar strategy could theoretically be applied to N-(morpholino)glycine derivatives to generate morpholine-2,5-dione-like structures, which are of interest in medicinal chemistry. Furthermore, N-substituted glycine esters can be used in multi-component reactions, such as the Mannich reaction, to produce complex acyclic and cyclic amino acid derivatives. researchgate.net

The tertiary amine of the morpholine ring in this compound can react with electrophiles to form quaternary ammonium (B1175870) salts. This reactivity opens a pathway to the synthesis of betaine-like derivatives. A recent study demonstrated a metal-free, blue LED-driven synthesis of novel glycine betaine (B1666868) derivatives from the reaction of N-methyl morpholine (NMM) with aryl diazoacetates in water. nih.gov In this process, the morpholine nitrogen attacks the carbene generated from the diazoacetate, leading to the formation of an N-ylide, which subsequently rearranges to a stable zwitterionic betaine product. nih.gov By analogy, this compound could serve as the tertiary amine component in similar reactions to generate complex betaine structures, which have applications as antimicrobial and anticancer agents. nih.gov

Development of Novel Organocatalysts or Ligands for Asymmetric Transformations

The development of new catalysts and ligands is a cornerstone of modern asymmetric synthesis. Chiral amines and their derivatives are frequently employed as organocatalysts or as ligands for transition metals in reactions that produce a specific stereoisomer of a product. The morpholine moiety is a common structural motif in many successful ligands and catalysts due to its defined conformational properties and its ability to coordinate with metal centers.

While this compound itself is achiral, it can serve as a scaffold for the introduction of chirality. For example, modification of the morpholine ring or derivatization at the α-carbon of the glycine unit could lead to new chiral ligands. The use of chiral auxiliaries derived from amino acids is a well-established strategy in asymmetric synthesis. researchgate.netorgsyn.org Given the synthetic accessibility and the versatile handles present in this compound, it represents a potential starting point for designing and synthesizing novel classes of ligands for asymmetric catalysis, although this application remains largely exploratory.

Application in Multicomponent Reaction (MCR) Architectures

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse molecular libraries, which is particularly advantageous in drug discovery and materials science. The core utility of MCRs lies in their convergent nature, where the product is assembled from multiple building blocks, each introducing a point of structural diversity.

Prominent examples of MCRs include the Ugi and Passerini reactions. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides. nu.edu.kzmdpi.com The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield α-acyloxy carboxamides. nih.gov Both reactions are mechanistically characterized by the formation of key intermediates that react sequentially with the other components present in the reaction mixture. nu.edu.kznih.gov

The incorporation of N-substituted amino acids and their derivatives into MCRs is a well-established strategy for the synthesis of peptidomimetics and other biologically relevant scaffolds. nih.govresearchgate.net These building blocks can introduce specific structural motifs and functional groups that can modulate the pharmacological properties of the final products. For instance, the use of N-substituted glycines can lead to the formation of peptoids, which are known for their enhanced proteolytic stability compared to natural peptides.

The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. nih.gov The incorporation of a morpholine ring into a molecule can enhance its pharmacological profile. One approach to achieve this is through post-Ugi intramolecular reactions, where a linear Ugi adduct containing appropriate functional groups can cyclize to form morpholine or diketopiperazine structures. nu.edu.kz

Despite the synthetic utility of MCRs and the desirable properties of the morpholine scaffold, a thorough review of the scientific literature did not yield specific examples of this compound being directly employed as a building block in multicomponent reaction architectures. While the synthesis of various N-substituted glycine derivatives and their application in Ugi and Passerini reactions have been reported, nih.govresearchgate.netnih.gov and the synthesis of morpholine-containing compounds via post-Ugi transformations has been documented, nu.edu.kz the direct participation of this compound as a component in these reactions is not described in the available research.

Therefore, while the conceptual application of this compound in MCRs to generate novel morpholine-containing peptidomimetics is plausible, there is currently no published research to substantiate this specific application. Further investigation would be required to explore the reactivity of this compound under typical MCR conditions and to characterize the resulting products.

Advanced Spectroscopic and Computational Approaches for Structural and Mechanistic Elucidation

Advanced Spectroscopic Characterization Techniques for Confirming Molecular Structure and Purity

The precise molecular structure of N-(morpholino)glycine t-butyl ester is unequivocally confirmed through a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods, complemented by mass spectrometry, not only verify the structural integrity but also serve as a measure of the compound's purity.

The compound typically presents as a pale yellow oil. rsc.org Its purity can be initially assessed and purification carried out using methods like column chromatography. rsc.org For instance, purification by column chromatography using a mixture of 50% ethyl acetate (B1210297) in hexanes has been reported, with a retention factor (Rf) of 0.28 on a suitable thin-layer chromatography (TLC) plate. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, both ¹H NMR and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to each unique proton environment in the molecule. The nine equivalent protons of the tert-butyl group appear as a prominent singlet. The protons on the morpholine (B109124) ring and the α-carbon appear as distinct multiplets and singlets, with chemical shifts and coupling patterns consistent with the proposed structure. rsc.orggoogle.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying all unique carbon atoms. Key signals include those for the carbonyl carbon of the ester, the quaternary and methyl carbons of the tert-butyl group, and the distinct carbons of the morpholine ring and the α-carbon. rsc.org

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows strong absorption bands characteristic of the C=O stretch of the ester group and various C-H and C-N stretches. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The experimentally measured mass is compared against the calculated mass for the expected formula (C₁₀H₁₉NO₃), providing powerful confirmation of the compound's identity and high purity. rsc.org

Table 1: Spectroscopic and Analytical Data for this compound

| Technique | Parameter | Observed Value | Reference |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 1.46 (s, 9H), 2.57 (t, J = 4.8 Hz, 4H), 3.10 (s, 2H), 3.75 (t, J = 4.8 Hz, 4H) | rsc.orggoogle.com |

| (400 MHz, CDCl₃) | |||

| ¹³C NMR | Chemical Shift (δ) | 28.0, 53.2, 60.2, 66.7, 81.1, 169.2 | rsc.org |

| (100 MHz, CDCl₃) | |||

| FTIR | Wavenumber (cm⁻¹) | 2854, 1741, 1147, 1115 | rsc.org |

| (Thin Film) | |||

| HRMS | Mass-to-charge (m/z) | Calculated for [C₁₀H₂₀NO₃]⁺ ([M+H]⁺): 202.1438 | rsc.org |

| (ESI) | Found: 202.1441 | rsc.org |

| Chromatography | Rf | 0.28 (50% ethyl acetate/hexanes) | rsc.org |

Computational Chemistry for Predictive Modeling and Mechanistic Insight

While spectroscopy provides empirical data on the static structure, computational chemistry offers a dynamic and predictive lens through which to understand the molecule's behavior, reactivity, and interactions.

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron density) of molecules. Although specific DFT studies on this compound are not prominent in the literature, the application of this technique would yield significant insights. Such studies would involve calculating the molecule's ground-state energy, electron density distribution, and molecular orbitals.

Key parameters derived from DFT calculations include:

HOMO and LUMO: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap indicates the molecule's kinetic stability.

Electrostatic Potential (ESP) Map: An ESP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other reagents. For this compound, the oxygen atoms of the carbonyl and morpholine groups would be expected to show negative potential, while the hydrogen atoms would be regions of positive potential.

Reactivity Descriptors: Fukui functions and other reactivity indices can be calculated to provide quantitative predictions of the most likely sites for nucleophilic, electrophilic, and radical attack.

Table 2: Representative Data from a Hypothetical DFT Study on this compound

| Calculated Parameter | Potential Finding/Significance |

|---|---|

| HOMO Energy | Indicates the energy of the most available electrons; likely localized on the morpholine nitrogen or carbonyl oxygen. |

| LUMO Energy | Indicates the energy of the lowest energy unoccupied orbital; likely centered around the carbonyl carbon. |

| HOMO-LUMO Gap | Provides a measure of molecular stability and reactivity towards chemical reactions. |

| Electrostatic Potential | Reveals electron-rich sites (e.g., carbonyl oxygen) prone to electrophilic attack and electron-poor sites prone to nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation of this compound would provide a detailed understanding of its dynamic behavior, which is inaccessible through static experimental techniques.

Intermolecular Interactions: By simulating the molecule in a solvent (e.g., water or an organic solvent), MD can elucidate the nature of solute-solvent interactions. It can quantify the formation and lifetime of hydrogen bonds between the solvent and the molecule's oxygen and nitrogen atoms. This is critical for understanding solubility and how the molecule behaves in a solution, which is relevant for its use in synthesis and other applications. Studies on glycine (B1666218) and its derivatives have successfully used MD to probe how interactions with solvent and other molecules influence stability and aggregation. uni-regensburg.degoogleapis.com

Table 3: Potential Focus Areas for a Molecular Dynamics Simulation of this compound

| Simulation Aspect | Objective and Insights Gained |

|---|---|

| Conformational Dynamics | To determine the preferred 3D structure and flexibility, including the puckering of the morpholine ring and rotation of the ester group. |

| Solvation Shell Analysis | To characterize the structure and dynamics of solvent molecules immediately surrounding the compound, explaining its solubility. |

| Radial Distribution Functions | To quantify the probability of finding solvent atoms at a certain distance from specific atoms on the solute (e.g., the carbonyl oxygen). |

| Hydrogen Bond Analysis | To identify and quantify the lifetime of hydrogen bonds between the molecule and protic solvents, which governs intermolecular forces. |

Derivatization and Functionalization Strategies for N Morpholino Glycine T Butyl Ester

Synthesis of Substituted Morpholine (B109124) Ring Derivatives

The synthesis of derivatives with substitutions on the morpholine ring is a key strategy to modulate the physicochemical properties and biological activity of the parent molecule. A variety of synthetic methods have been developed to introduce substituents at different positions of the morpholine ring, offering a versatile platform for generating chemical diversity. ru.nlorganic-chemistry.org

One common approach involves the use of enantiomerically pure starting materials, such as amino alcohols, to introduce chirality and specific substituents. ru.nl For instance, L-ephedrine has been used as a precursor to synthesize phendimetrazine, a morpholine derivative. ru.nl Another strategy involves the ring opening of epoxides with an appropriate amine, followed by ring closure to form the substituted morpholine ring. ru.nl

More contemporary methods include photocatalytic couplings and tandem reactions. For example, a photocatalytic coupling of silicon amine protocol (SLAP) reagents with aldehydes can produce substituted morpholines under continuous flow conditions. organic-chemistry.org Additionally, a tandem one-pot reaction combining hydroamination and asymmetric transfer hydrogenation allows for the efficient and enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org These modern techniques often provide milder reaction conditions and tolerate a wider range of functional groups, expanding the accessible chemical space for morpholine derivatives. organic-chemistry.orgnih.gov

The strategic placement of substituents on the morpholine ring can significantly impact the biological activity of the resulting compounds. For example, in the development of GPR139 receptor agonists, modifications to the morpholine ring were explored to optimize potency and other pharmacological properties. nih.gov Similarly, studies on various N-substituted morpholines have shown that the nature and position of the substituent can influence activities such as anticancer and antimicrobial effects. e3s-conferences.org

Table 1: Examples of Synthetic Strategies for Substituted Morpholines

| Starting Material | Reagent/Method | Product Type | Reference |

| Ribonucleosides | Sodium periodate, Alkylamine hydrochlorides | Substituted morpholino nucleosides | nih.gov |

| Aminoalkyne substrates | Hydroamination/Asymmetric transfer hydrogenation | 3-Substituted morpholines | organic-chemistry.org |

| 1,2-Amino alcohols | Ethylene sulfate, tBuOK | Morpholines | organic-chemistry.org |

| Silicon amine protocol (SLAP) reagents, Aldehydes | Photocatalytic coupling | Substituted morpholines | organic-chemistry.org |

Chemical Modifications of the Glycine (B1666218) Backbone for Structure-Activity Relationship Studies

Modifications to the glycine backbone of N-(morpholino)glycine t-butyl ester are crucial for probing the spatial and electronic requirements of its binding partners and for fine-tuning its biological activity. These modifications often involve the introduction of various substituents on the α-carbon or the alteration of the amide bond to understand and optimize molecular interactions.

A primary focus of glycine backbone modification is the exploration of structure-activity relationships (SAR). For instance, in the development of GPR139 agonists, a series of glycine benzamides were synthesized and evaluated. nih.gov The glycine linker itself was found to confer excellent potency, and further exploration with small amino acid substitutions like alanine (B10760859) suggested that this region of the molecule could accommodate small groups. nih.gov The synthesis of these analogs typically involves coupling the corresponding Boc-protected amino acid with the desired amine or acid chloride after deprotection of the Boc group. nih.gov

The introduction of acyl chains of varying lengths and saturation to the glycine nitrogen has also been a fruitful strategy. Studies on N-acyl amino acids as modulators of glycine receptors (GlyRs) have shown that the length and unsaturation of the acyl chain are critical for activity. nih.gov For example, acyl-glycines with a C18 carbon tail and a cis double bond in the central region were found to be potent positive allosteric modulators of GlyRs. nih.gov This highlights how systematic changes to the glycine backbone can lead to the discovery of compounds with enhanced and specific biological effects.

Derivatization techniques common in amino acid chemistry, such as silylation, can also be applied to the glycine backbone for analytical purposes, enabling techniques like GC-MS to be used for characterization. sigmaaldrich.com While primarily for analysis, these derivatization principles can be adapted for synthetic modifications.

Table 2: Impact of Glycine Backbone Modifications on Biological Activity

| Modification | Target | Effect | Reference |

| Glycine linker | GPR139 Receptor | Provided excellent potency (EC50 = 33 nM) | nih.gov |

| L-Alanine linker | GPR139 Receptor | Maintained good potency, suggesting tolerance for small groups | nih.gov |

| C18 ω6,9 acyl chain on glycine | α1, α2, α1β, and α2β Glycine Receptors | Over 100% potentiation of glycine-induced currents | nih.gov |

Preparation of Conjugates and Probes for Targeted Research Applications

The functionalization of this compound and its derivatives to create conjugates and probes is a powerful approach for targeted research applications, including molecular imaging and drug delivery. These strategies involve attaching reporter molecules, such as fluorophores or radionuclides, or linking the morpholino-glycine scaffold to larger biomolecules like peptides or antibodies.

A common strategy for creating such conjugates is through the use of bifunctional linkers. For instance, N-hydroxysuccinimide (NHS) esters are widely used to couple molecules to the primary amines of proteins, such as the lysine (B10760008) residues in antibodies. nih.gov This method has been successfully employed in the creation of antibody-drug conjugates (ADCs). nih.gov The N-(morpholino)glycine moiety could be incorporated into a payload that is then attached to an antibody via an NHS ester linker, enabling targeted delivery to specific cells or tissues.

Another versatile method is the use of click chemistry, such as the strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is highly efficient and can be performed under physiological conditions, making it ideal for bioconjugation. nih.gov A derivative of this compound could be synthesized with either an azide (B81097) or an alkyne handle, allowing it to be "clicked" onto a corresponding functionalized protein or imaging agent.

The development of multimodal probes, which combine different imaging modalities (e.g., fluorescence and radionuclide imaging), is an area of growing interest. nih.gov Chemical strategies that allow for the site-specific double-modification of peptides are particularly valuable. nih.gov A morpholino-glycine derivative could be incorporated into a peptide sequence and then functionalized with different probes using orthogonal chemical reactions, such as native chemical ligation and thiol-maleimide addition. nih.gov This would allow for the creation of sophisticated research tools to study biological processes with greater detail.

The synthesis of these conjugates often requires careful protection and deprotection strategies to ensure that the desired modifications occur at specific sites. The t-butyl ester of the glycine moiety, for example, can be selectively removed under acidic conditions to reveal a carboxylic acid that can then be used for further conjugation. nih.gov

Table 3: Common Conjugation Strategies and Their Applications

| Conjugation Chemistry | Functional Groups Involved | Typical Application | Reference |

| N-Hydroxysuccinimide (NHS) ester chemistry | Amine and NHS ester | Antibody-drug conjugates (ADCs) | nih.gov |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Alkyne and Azide | Bioconjugation under physiological conditions | nih.gov |

| Thiol-maleimide addition | Thiol and Maleimide | Peptide modification for probes | nih.gov |

| Native Chemical Ligation (NCL) | N-terminal cysteine and C-terminal thioester | Peptide ligation for probe synthesis | nih.gov |

Exploration of Potential Roles in Chemical Biology and Advanced Materials Non Clinical Focus

Design and Synthesis of Chemical Probes for Cellular Pathway Investigations (e.g., as building blocks for inhibitors of Notch signaling or other enzymes)

The development of chemical probes is essential for dissecting complex cellular signaling pathways. These probes, often small molecule inhibitors, allow researchers to perturb the function of specific proteins and observe the downstream consequences. The Notch signaling pathway, a critical regulator of cell fate decisions, is one such pathway of significant research interest. nih.govnih.gov

Activation of the Notch pathway relies on the proteolytic cleavage of the Notch receptor by a multi-protein complex called γ-secretase. nih.gov Therefore, inhibiting γ-secretase is a direct strategy to block Notch signaling. frontiersin.org Many γ-secretase inhibitors have been developed as chemical tools for this purpose. A prominent and widely used example is DAPT (N-[N-(3,5-Difluorophenylacetyl-L-alanyl)]-S-phenylglycine t-Butyl ester). nih.govresearchgate.net The structure of DAPT is notable as it is built upon a phenylglycine t-butyl ester core, demonstrating the utility of glycine (B1666218) ester derivatives in the construction of γ-secretase inhibitors.

Glycine t-butyl ester and its N-substituted analogs, such as N-(morpholino)glycine t-butyl ester, represent valuable starting materials for creating libraries of potential enzyme inhibitors. orgsyn.org The general strategy involves using the glycine scaffold to present different chemical functionalities. In this context, this compound could be used as a foundational piece to synthesize novel inhibitors. The morpholino group can influence the molecule's properties, such as solubility and its three-dimensional shape, which are critical for how it interacts with the enzyme's active site. By modifying the core structure, researchers can systematically explore how different chemical groups affect the potency and selectivity of inhibition, leading to the development of highly specific probes for studying pathways like Notch signaling.

| Compound/Probe | Target/Application | Relevance of Glycine t-butyl ester motif |

| DAPT | γ-Secretase / Notch Pathway Inhibition | Built on a phenylglycine t-butyl ester core structure. nih.govresearchgate.net |

| This compound | Potential Building Block | Serves as a versatile scaffold for synthesizing novel enzyme inhibitors. |

Integration into Polymer Architectures for Research Tool Development (e.g., as monomers for functional polymers)

N-substituted glycine polymers, commonly known as polypeptoids, are a class of synthetic polymers that mimic the structure of natural peptides. nih.govnih.gov They are of great interest for developing new biomaterials and research tools because their side chains can be precisely controlled, allowing for a wide range of functionalities. Polypeptoids are typically synthesized via the ring-opening polymerization (ROP) of N-substituted glycine N-carboxyanhydrides (NCAs). nih.govresearchgate.net

The synthesis of a functional polypeptoid using a starting material like this compound would involve a multi-step process.

First, the parent compound, this compound, would undergo deprotection to remove the t-butyl group, yielding N-(morpholino)glycine.

This resulting amino acid would then be cyclized to form the corresponding N-carboxyanhydride (NCA) monomer.

This NCA monomer, now containing the morpholino side chain, can be polymerized, often with a primary amine initiator, to create a polypeptoid chain where each repeating unit features a morpholino group. nih.gov

This process allows for the creation of well-defined polymers with controlled molecular weight and low polydispersity. nih.govresearchgate.net The morpholino group itself is a valuable functional moiety in polymer chemistry. Oligomers containing morpholino subunits, such as the phosphorodiamidate morpholino oligomers (PMOs), are used as antisense agents to study gene function, highlighting the utility of the morpholino scaffold in creating synthetic molecules that can interact with biological systems. nih.govnih.gov By incorporating the morpholino group into a polypeptoid backbone, researchers can develop novel polymers with unique properties conferred by this heterocycle, such as enhanced water solubility or specific binding interactions, making them suitable for applications in drug delivery, tissue engineering, and as specialized research tools. nih.govnih.gov

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and van der Waals forces. researchgate.netnih.gov Polymers capable of forming these ordered, large-scale structures are known as supramolecular polymers. acs.org Polypeptoids, due to their tunable side chains and peptide-like backbone, are excellent candidates for creating materials that can spontaneously self-assemble into complex, hierarchical structures. nih.gov

The process of polymerization-induced self-assembly (PISA) is a powerful technique used to create polymeric nanoparticles with various morphologies (e.g., spheres, worms, or vesicles). researchgate.netscilit.com This method can be applied to the polymerization of N-substituted glycine NCAs. For example, a hydrophilic polypeptoid block (like polysarcosine) can be extended with a hydrophobic block made from a different N-substituted glycine monomer. As the hydrophobic block grows, it becomes insoluble in the reaction solvent and drives the self-assembly of the block copolymers into nano-objects. researchgate.net

This compound is a precursor for a monomer that could be used in such systems. A polymer block made from N-(morpholino)glycine would be hydrophilic due to the polar nature of the morpholine (B109124) ring. This "polymorpholino-glycine" block could be paired with a hydrophobic block to create an amphiphilic block copolypeptoid. The resulting polymer would be expected to self-assemble in solution, with the specific morphology of the assemblies being influenced by the balance between the hydrophilic morpholino-containing block and the hydrophobic block. nih.gov The ability to precisely install the morpholino group onto the polypeptoid backbone allows for fine-tuning of the polymer's interactions with the solvent and with itself, providing a sophisticated tool for exploring the fundamental principles of supramolecular chemistry and developing new, stimuli-responsive "smart" materials. rsc.org

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of N-(morpholino)glycine t-butyl ester in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step reactions, including protection/deprotection strategies and purification via silica gel chromatography. Key steps include controlling reaction temperatures (e.g., maintaining low temperatures during nitration to prevent side reactions) and selecting solvents like ethyl acetate or isopropanol for recrystallization . Analytical techniques such as NMR and mass spectrometry (MS) are essential for verifying structural integrity and purity (>98%). Refractive index measurements (e.g., ND25 =1.5205) can also confirm compound identity .

Q. How should researchers safely handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from heat and direct sunlight. Use fume hoods for handling to avoid inhalation/contact. For spills, adsorb with inert materials (e.g., vermiculite) and dispose following hazardous waste protocols. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : 1H/13C NMR identifies proton environments (e.g., tert-butyl group at δ ~1.4 ppm) and carbon backbone.

- IR Spectroscopy : Confirms functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C19H21NO2, MW 295.38) .

Advanced Research Questions

Q. How does this compound modulate Notch signaling pathways, and what experimental models validate its activity?

- Methodological Answer : As a γ-secretase inhibitor, it blocks proteolytic cleavage of Notch receptors, preventing release of the intracellular domain (NICD). Validate using:

- Cell-Based Assays : Treat cancer cell lines (e.g., ovarian or gastric carcinoma) and measure NICD levels via Western blot .

- In Vivo Models : Administer in rodent autoimmune uveitis models and assess CD4+/CD8+ T-cell ratios or Th17/Treg balance via flow cytometry .

- Dosage : Typical concentrations range from 10–50 µM in vitro; optimize using dose-response curves .

Q. How can researchers resolve contradictions in data regarding the compound’s efficacy across different cancer models?

- Methodological Answer :

- Context-Dependent Activity : Test in multiple cell lines (e.g., solid tumors vs. leukemia) with varying Notch pathway dependencies.

- Pharmacokinetic Profiling : Measure intracellular concentrations via LC-MS to rule out bioavailability issues.

- Combinatorial Studies : Pair with other inhibitors (e.g., mTOR or PI3K) to assess synergy .

Q. What strategies mitigate off-target effects when using this compound in developmental biology studies?

- Methodological Answer :

- Control Experiments : Use CRISPR/Cas9-generated γ-secretase knockout cells to confirm on-target effects.

- Transcriptomic Analysis : Perform RNA-seq to identify unintended gene expression changes.

- Temporal Dosing : Limit exposure time (e.g., pulse treatment) to reduce cumulative off-target impacts .

Q. How can computational methods enhance the design of derivatives with improved selectivity for γ-secretase?

- Methodological Answer :

- Molecular Docking : Simulate binding to γ-secretase (PDB ID 6IYC) to identify key interactions (e.g., hydrophobic pockets for tert-butyl groups).

- QSAR Modeling : Correlate substituent effects (e.g., morpholino vs. pyrrolidino groups) with inhibitory activity (IC50) .

Methodological Resources

- Synthesis Protocols : Refer to silica gel chromatography conditions (e.g., 25% ethanol in ethyl acetate) for purification .

- Biological Assays : Follow NIH guidelines for preclinical studies, including animal welfare and statistical rigor .

- Data Reproducibility : Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.